molecular formula C8H12BN3O3 B13466731 2-Morpholinopyrimidine-4-boronic acid

2-Morpholinopyrimidine-4-boronic acid

Cat. No.: B13466731
M. Wt: 209.01 g/mol
InChI Key: PSQWJAKVAXNYRB-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-boronic acid typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinopyrimidine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed from oxidation reactions.

Scientific Research Applications

2-Morpholinopyrimidine-4-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholinopyrimidine-4-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a Lewis acid, facilitating the formation of the boronate complex and enhancing the reactivity of the compound.

Comparison with Similar Compounds

Uniqueness: 2-Morpholinopyrimidine-4-boronic acid is unique due to the presence of both a morpholine group and a pyrimidine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis

Properties

Molecular Formula

C8H12BN3O3

Molecular Weight

209.01 g/mol

IUPAC Name

(2-morpholin-4-ylpyrimidin-4-yl)boronic acid

InChI

InChI=1S/C8H12BN3O3/c13-9(14)7-1-2-10-8(11-7)12-3-5-15-6-4-12/h1-2,13-14H,3-6H2

InChI Key

PSQWJAKVAXNYRB-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=NC=C1)N2CCOCC2)(O)O

Origin of Product

United States

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